molecular formula C8H12F3NO2 B7890594 4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No. B7890594
M. Wt: 211.18 g/mol
InChI Key: PYOCUKAOJZKURC-UHFFFAOYSA-N
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Description

“4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid” is an organic compound with the molecular formula C8H12F3NO2 . It is a mixture of cis and trans isomers .


Synthesis Analysis

The synthesis of this compound can be achieved by reacting 3-cyclohexenyl alcohol with trifluoromethylsulfonyl fluoride . The resulting product, 3-Cyclohexenyl Trifluoromethylsulfonyl Methoxymethyl Ether, is then subjected to acid hydrolysis to obtain "this compound" .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexane ring with a carboxylic acid group (-COOH) and a trifluoromethyl group (-CF3) attached to the same carbon atom . An amino group (-NH2) is also attached to this carbon atom .


Chemical Reactions Analysis

The FT-IR absorption bands of a film derived from this compound were found at various frequencies, indicating the presence of N–H stretching, Ar–H stretching, C–H stretching, C=O stretching, C–O stretching, and C–F stretching .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 71-75 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 233.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It is recommended to avoid contact with skin, eyes, and respiratory tract, and to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)7(12)3-1-5(2-4-7)6(13)14/h5H,1-4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOCUKAOJZKURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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